Flavor Potency: Taste Threshold of 1–5 ppm for Savory Chicken and Beef Notes
2,4-Octadien-1-ol (2E,4E)- delivers a savory chicken and beef flavor profile at a taste threshold of 1–5 ppm . In contrast, the C10 homolog 2,4-decadien-1-ol (CAS 18409-21-7) imparts a stronger fatty, lard-like character at the same 1–5 ppm range [1], while 1-octen-3-ol (CAS 3391-86-4) requires a higher threshold of 10 ppm to produce a mushroom, earthy note . The lower and more nuanced threshold of the (2E,4E)-isomer enables precise savory flavor modulation at lower usage levels, reducing formulation cost and potential off-flavors.
| Evidence Dimension | Taste threshold (ppm) for savory/meaty flavor notes |
|---|---|
| Target Compound Data | 1–5 ppm (fatty, oily, waxy, brothy savory chicken and beef, creamy with cucumber/melon nuance) |
| Comparator Or Baseline | 2,4-Decadien-1-ol: 1–5 ppm (strong fatty, chicken, lard-like); 1-Octen-3-ol: 10 ppm (mushroom, earthy, fungal) |
| Quantified Difference | Target compound achieves comparable or lower threshold with a more complex savory profile vs. 1-octen-3-ol (5–10× lower threshold) and a cleaner profile vs. the stronger, lard-like decadienol |
| Conditions | Aqueous/organoleptic sensory evaluation at specified ppm concentrations in model food matrices |
Why This Matters
Enables formulators to achieve savory chicken/beef flavor impact at lower inclusion rates, improving cost-efficiency and minimizing off-notes compared to alternatives.
- [1] Perflavory. 2,4-Decadien-1-ol Flavor Profile and Threshold. View Source
